molecular formula C8H5NOS2 B1530656 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde CAS No. 849680-92-8

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde

Cat. No. B1530656
M. Wt: 195.3 g/mol
InChI Key: HHDJKJWPDSKQHN-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a compound that belongs to the family of thiazole-based compounds. It’s a part of a class of organic compounds known as heterocyclic compounds .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of applications. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .

Scientific Research Applications

Synthesis and Material Chemistry

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde has been utilized in the synthesis of symmetrically substituted thiazolo[5,4-d]thiazoles, aiming to improve the solubility and yield of products in the chemistry of materials. These compounds are significant for their physicochemical properties, including UV-Vis and fluorescence, which are essential for applications in material science and optical devices (Tokárová & Biathová, 2018).

Sensor Development

This compound has also been employed in the creation of novel fluorescent sensors, such as in the detection of ferric ions (Fe3+). A specific derivative, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), demonstrated strong fluorescence quenching in the presence of Fe3+ ions, indicating its potential as a selective sensor for Fe3+ in a range of applications (Zhang et al., 2016).

Corrosion Inhibition

In the field of corrosion science, thiophene derivatives, including 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde, have been synthesized and found to be effective corrosion inhibitors for aluminum alloys in acidic environments. Their efficiency, which can reach up to 96%, is attributed to their ability to form a protective layer on the metal surface, showcasing their industrial significance in metal preservation (Arrousse et al., 2022).

Antileishmanial Agents

Novel compounds derived from 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde have been developed and evaluated as antileishmanial agents against the promastigote stage of Leishmania major. Among these, certain derivatives exhibited significant antileishmanial activity, offering a promising avenue for the development of new treatments for leishmaniasis (Sadat-Ebrahimi et al., 2019).

Liquid-Crystalline Complexes

Furthermore, 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde has been used in synthesizing novel supramolecular liquid-crystalline complexes. These complexes are formed through hydrogen bonding, demonstrating potential for advanced materials with tailored liquid-crystalline properties (Tso et al., 1998).

properties

IUPAC Name

5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-5-6-1-2-7(12-6)8-9-3-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDJKJWPDSKQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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